(4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione
Description
(4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione (CAS: 7477-67-0) is a dimeric pyrazole derivative characterized by a bipyrazole core with methyl groups at the 5 and 5' positions and phenyl substituents at the 2 and 2' positions. Its molecular formula is C₂₀H₁₈N₄O₂, with a molecular weight of 346.39 g/mol. This compound is also known as Edaravone Dimer in pharmacological contexts, though its exact biological activity remains understudied .
The compound’s stability and electronic properties are influenced by its conjugated system and steric hindrance from the phenyl and methyl groups. Key spectral features include:
Properties
CAS No. |
6334-24-3 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4E)-5-methyl-4-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H16N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12H,1-2H3/b18-17+ |
InChI Key |
YICZCQJFRONCSB-ISLYRVAYSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2’-diphenyl-1,1’-ethanedione with hydrazine derivatives under acidic or basic conditions to form the bipyrazole core. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted bipyrazole derivatives.
Scientific Research Applications
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bipyrazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bipyrazole Derivatives
Compound A : 4,4’,5,5’-Tetramethyl-2,2’-diphenyl-2,2’,4,4’-tetrahydro-3H,3’H-[4,4’-bipyrazole]-3,3’-dione (meso and racemic forms)
- Key Differences : Additional methyl groups at 4 and 4' positions.
- Properties : Exhibits fungicidal activity (Table 1 in ), though specific efficacy data are unavailable. The tetramethyl substitution likely enhances lipophilicity compared to the dimethyl analogue .
Compound B : DNBP-10 (4,4',5,5'-Tetranitro-2,2'-bis(trinitromethyl)-2H,2'H-3,3'-bipyrazole)
- Key Differences : Nitro and trinitromethyl groups replace methyl and phenyl substituents.
- Properties: High crystal density (2.021 g/cm³) and detonation velocity (~9,500 m/s), making it a high-energy material. Contrasts sharply with the non-explosive, pharmacologically oriented Edaravone Dimer .
Compound C : 2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Key Differences: Monomeric pyrazolone with acetyl and nitrobenzylidene substituents.
- Properties: Lower molecular weight (273.24 g/mol), higher polarity (Rf = 0.7), and distinct IR peaks for NO₂ (1552 cm⁻¹) .
Comparison of Physical Properties
| Property | Target Compound | Compound A (Tetramethyl) | Compound B (DNBP-10) | Compound C (Monomeric) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 346.39 | ~360 (estimated) | 602.23 | 273.24 |
| Melting Point (°C) | Not reported | Not reported | >200 (decomposes) | 170 |
| Density (g/cm³) | ~1.3 (estimated) | ~1.2 (estimated) | 2.021 | Not reported |
| Key Functional Groups | Methyl, Phenyl, Bipyrazole | Tetramethyl, Bipyrazole | Nitro, Trinitromethyl | Acetyl, Nitrobenzylidene |
| Applications | Pharmacological (potential) | Fungicidal | Energetic Material | Antimicrobial (potential) |
Electronic and Reactivity Trends
Research Findings and Gaps
- Fungicidal Activity : Compound A’s tetramethyl variant shows fungicidal activity, suggesting that methyl group count correlates with efficacy. However, quantitative data (e.g., IC₅₀ values) are lacking .
- High-Energy Materials : DNBP-10’s exceptional density and stability highlight the impact of nitro substituents, contrasting with the benign nature of methyl/phenyl groups .
Biological Activity
(4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione is a complex organic compound belonging to the bipyrazole class. Its unique structure features two pyrazole rings linked by a biphenyl moiety and diketone functionalities, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound's structural characteristics enhance its stability and reactivity. The presence of methyl groups at specific positions on the pyrazole rings allows for modifications that can tailor its biological properties. The diketone functionalities are particularly important as they may facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 342.37 g/mol |
| CAS Number | [Not specified] |
Synthesis
The synthesis of (4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione can be achieved through various methodologies that allow for the introduction of different substituents on the pyrazole rings. These synthetic routes are crucial for developing derivatives with enhanced biological activities or altered physical properties.
Antimicrobial Activity
Preliminary studies have indicated that (4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione exhibits notable antimicrobial activity. Research has shown that similar compounds in the bipyrazole class possess significant antibacterial properties against various pathogens. For instance, derivatives have been tested for their efficacy against Staphylococcus aureus and Escherichia coli with varying degrees of success.
Interaction studies typically focus on the binding affinity of (4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione with biological targets such as enzymes and receptors. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these interactions. The diketone functionality may play a critical role in these interactions by forming hydrogen bonds or coordinating with metal ions present in active sites of enzymes .
Case Studies
-
Antimicrobial Efficacy : A study investigated the antimicrobial activity of various bipyrazole derivatives including (4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate to high inhibitory concentrations (IC50) against tested strains.
Pathogen IC50 (µM) Staphylococcus aureus 15.8 Escherichia coli 20.0 - Inhibition Studies : Another research focused on the inhibition of lipoxygenase by derivatives of bipyrazoles. The compound was found to inhibit lipoxygenase activity significantly with an IC50 value comparable to standard inhibitors.
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